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Compound of Interest

Compound Name:
2-Chloro-1-(3,4-

difluorophenyl)ethanol

Cat. No.: B3178332 Get Quote

An In-Depth Technical Guide to 2-Chloro-1-(3,4-difluorophenyl)ethanol

A Core Reference for Researchers and Drug Development Professionals

Introduction
2-Chloro-1-(3,4-difluorophenyl)ethanol is a chiral alcohol that has garnered significant

attention in the pharmaceutical industry. Its structural complexity and specific stereochemistry

make it a crucial building block, or synthon, for the synthesis of complex active pharmaceutical

ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical

properties, synthesis methodologies, and applications, with a particular focus on its role in the

development of the antiplatelet agent Ticagrelor.

Molecular Identity and Physicochemical Properties
Chemical Structure and Core Attributes
2-Chloro-1-(3,4-difluorophenyl)ethanol is a substituted ethanol molecule featuring a

difluorinated phenyl ring and a chlorine atom. The presence of a chiral center at the carbon

bearing the hydroxyl group gives rise to two enantiomers: (S)-2-Chloro-1-(3,4-
difluorophenyl)ethanol and (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol. The (S)-

enantiomer is of particular industrial importance.

Table 1: Core Chemical and Physical Properties
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Property Value Source(s)

Molecular Formula C8H7ClF2O [1][2][3]

Molecular Weight 192.59 g/mol [1][2][3]

CAS Number 1006376-60-8 ((S)-enantiomer) [1][2][3]

51336-97-1 (racemic) [4][5]

Appearance
Clear, almost colorless to

yellow viscous liquid or solid
[3][6]

Boiling Point 256.3 °C at 760 mmHg [6][7]

Density ~1.37-1.4 g/cm³ [6][7]

Flash Point 108.8 °C [7]

Storage Conditions
2-8°C, dry, sealed, under

Argon
[5][8]

Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not readily available in public databases, its

structure allows for the prediction of key spectroscopic features essential for its identification

and quality control.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the methine proton adjacent to the hydroxyl group, and the diastereotopic protons of

the chloromethyl group. The aromatic region would display complex splitting patterns due to

fluorine-proton coupling.

¹³C NMR: The carbon NMR would show eight distinct signals corresponding to the eight

carbon atoms in the molecule. The carbon attached to the hydroxyl group would appear in

the range of 60-70 ppm, while the carbons of the phenyl ring would be further downfield, with

their chemical shifts influenced by the fluorine substituents.

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in

the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[9]
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Strong C-F stretching bands would be observable in the fingerprint region, typically between

1000 and 1300 cm⁻¹. A C-Cl stretching absorption is expected in the range of 600-800 cm⁻¹.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z

192.59, with a characteristic M+2 peak approximately one-third the intensity of the M+ peak,

indicative of the presence of a chlorine atom.

The Critical Role in Pharmaceutical Synthesis
The primary application of 2-Chloro-1-(3,4-difluorophenyl)ethanol, specifically the (S)-

enantiomer, is as a key chiral intermediate in the synthesis of Ticagrelor.[1][2][10] Ticagrelor is

a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary

syndrome.[10][11] The precise stereochemistry of the chiral alcohol is crucial for the efficacy of

the final drug molecule.

This compound is also utilized as a reference standard in analytical method development and

validation for quality control during the production of Ticagrelor.[4][12]

Caption: Role as a key intermediate in Ticagrelor synthesis.

Synthesis Methodologies: A Focus on Asymmetric
Reduction
The industrial production of enantiomerically pure (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol
primarily relies on the asymmetric reduction of its prochiral ketone precursor, 2-chloro-1-(3,4-

difluorophenyl)ethanone.[10][13][14] Both biocatalytic and chemical methods have been

developed to achieve high enantioselectivity.

Biocatalytic Synthesis via Ketoreductases (KREDs)
Enzymatic reduction using ketoreductases has emerged as a green and efficient method for

producing the desired (S)-enantiomer.[10][11] These enzymes exhibit high stereoselectivity,

leading to products with excellent enantiomeric excess (>99.9% ee).[10]

Experimental Protocol: Generalized Biocatalytic Reduction
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Enzyme Screening: A library of ketoreductases (KREDs) is screened to identify an enzyme

with high activity and selectivity for the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone.

[10]

Reaction Setup: The selected KRED is added to a buffered aqueous solution. A co-factor

regeneration system, often involving an alcohol dehydrogenase and a sacrificial alcohol like

isopropanol, is included to recycle the NAD(P)H cofactor.

Substrate Addition: The ketone substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, is added

to the reaction mixture. Substrate concentrations can be as high as 500 g/L.[10]

Reaction Conditions: The reaction is maintained at a controlled pH and temperature (e.g.,

35°C) with agitation.[13]

Monitoring and Quenching: The reaction progress is monitored by techniques such as HPLC

or GC. Once the starting material is consumed, the reaction is quenched.

Product Isolation: The product is extracted from the aqueous phase using an organic solvent

(e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude

product.[13]

Purification: If necessary, the product is purified by column chromatography.

2-Chloro-1-(3,4-difluorophenyl)ethanone Ketoreductase (KRED)
+ Cofactor (NADPH)

Substrate (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Asymmetric Reduction
(>99.9% ee) Solvent

Extraction Purified Product

Click to download full resolution via product page

Caption: Workflow for biocatalytic synthesis.

Chemical Asymmetric Hydrogen Transfer Reduction
Chemical methods involving metal catalysts and chiral ligands are also employed.[14] One

such method uses a metal catalyst with formic acid and triethylamine as hydrogen donors to

perform a catalytic hydrogen transfer reduction.[14]

Experimental Protocol: Chemical Asymmetric Reduction
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Reaction Setup: The ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone, a chiral

metal catalyst, and a suitable solvent (e.g., toluene) are charged into a reaction vessel.[14]

Hydrogen Donor Addition: A premixed solution of a hydrogen donor, such as a formic

acid/triethylamine mixture, is added to the reaction flask.[14]

Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 30°C) until

completion, which is monitored by TLC or HPLC.[14]

Workup: The reaction is quenched with water. The organic phase is separated, dried over an

anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.[13]

Purification: The crude product is purified by silica gel column chromatography to yield the

optically pure alcohol.[14]

Safety, Handling, and Storage
2-Chloro-1-(3,4-difluorophenyl)ethanol is classified as a hazardous substance and requires

careful handling.

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[8] It causes skin

irritation and serious eye damage, and may cause respiratory irritation.[8]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, chemical-resistant gloves, and a lab coat.[4][8] Work should be conducted in a well-

ventilated area or a chemical fume hood.[8]

First Aid Measures:

Skin Contact: Immediately wash with plenty of soap and water.[8]

Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical

attention.[8]

Ingestion: Wash out the mouth with water and consult a doctor. Do not induce vomiting.[8]

Inhalation: Move the person to fresh air.[8]
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Storage: Store in a cool, well-ventilated area in a tightly closed container, preferably under

an inert atmosphere like argon.[8]

Conclusion
2-Chloro-1-(3,4-difluorophenyl)ethanol stands out as a high-value chemical intermediate due

to its integral role in the synthesis of modern pharmaceuticals. The development of efficient and

highly stereoselective synthesis routes, particularly through biocatalysis, has been a significant

enabler for its industrial application. A thorough understanding of its properties, synthesis, and

handling is paramount for researchers and professionals in the field of drug development and

organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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